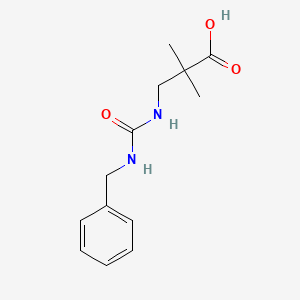






|
REACTION_CXSMILES
|
[CH2:1]([NH:8][C:9](=[O:20])[NH:10][CH2:11][C:12]([CH3:19])([CH3:18])[C:13]([O:15]CC)=[O:14])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.O.[OH-].[Li+]>>[CH2:1]([NH:8][C:9](=[O:20])[NH:10][CH2:11][C:12]([CH3:18])([CH3:19])[C:13]([OH:15])=[O:14])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2.3|
|


|
Name
|
ethyl 3-(3-benzylureido)-2,2-dimethylpropanoate
|
|
Quantity
|
840 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)NC(NCC(C(=O)OCC)(C)C)=O
|
|
Name
|
|
|
Quantity
|
151 mg
|
|
Type
|
reactant
|
|
Smiles
|
O.[OH-].[Li+]
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)NC(NCC(C(=O)O)(C)C)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 381 mg | |
| YIELD: PERCENTYIELD | 50.7% | |
| YIELD: CALCULATEDPERCENTYIELD | 50.7% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |